molecular formula C8H17NO3 B13547808 Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate

Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate

Cat. No.: B13547808
M. Wt: 175.23 g/mol
InChI Key: SAXOJGRICBZKNQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate is an organic compound with the molecular formula C8H17NO3 It is a derivative of butanoic acid and contains functional groups such as an ester, an amine, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate typically involves the esterification of 4-amino-2-hydroxy-3,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-amino-2-oxo-3,3-dimethylbutanoate.

    Reduction: Formation of 4-amino-2-hydroxy-3,3-dimethylbutanol.

    Substitution: Formation of N-alkylated derivatives of this compound.

Scientific Research Applications

Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The ester group can undergo hydrolysis, releasing the active acid form, which may further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxy-2,2-dimethylbutanoate: Similar structure but lacks the amino group.

    Ethyl 2-amino-3,3-dimethylbutanoate: Similar structure but lacks the hydroxyl group.

    Ethyl 4-amino-3,3-dimethylbutanoate: Similar structure but lacks the hydroxyl group.

Uniqueness

Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-4-12-7(11)6(10)8(2,3)5-9/h6,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXOJGRICBZKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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